Albaspidin AA

説明

Albaspidin AA is a natural product found in Dryopteris hawaiiensis and Hypericum drummondii . It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae (P. larvae) with a MIC of 220 μM .

Molecular Structure Analysis

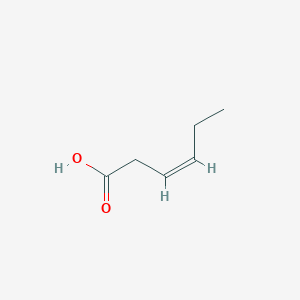

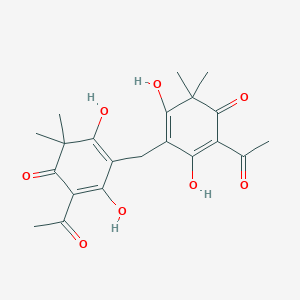

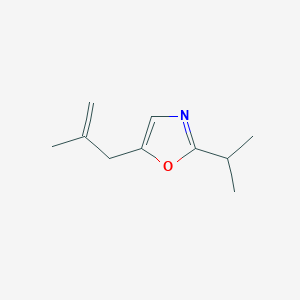

The molecular formula of Albaspidin AA is C21H24O8 . The exact mass is 404.14711772 g/mol . The structure includes several functional groups such as acetyl and hydroxyl groups .Physical And Chemical Properties Analysis

The molecular weight of Albaspidin AA is 404.41 g/mol . It has a topological polar surface area of 149 Ų . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not specified in the sources I found.科学的研究の応用

Application in Pharmacology

Albaspidin AA has been identified as a unique phytochemical with antimicrobial properties . It’s ideal for enhancing pharmacological research and natural health product formulations .

Application in Virology

Albaspidin AA is an extract of the fructus Dryopteris that has been shown to be effective against influenza viruses . This extract binds to the virus and inhibits its ability to infect cells . Albaspidin AA also has a strong antiviral effect .

Application in Immunology

Albaspidin AA displays strong antibacterial activity against the vegetative form of Paenibacillus larvae (P. larvae) (MIC=220 μM) . This suggests potential applications in the field of immunology.

Application in Oncology

Albaspidin AA could potentially be used in oncology, specifically in the treatment of neuroblastoma . Neuroblastoma is a type of cancer that often affects children and is difficult to treat. Researchers are exploring the use of immunotherapy, which involves harnessing the body’s immune system to fight cancer cells. Albaspidin AA, with its immunomodulatory properties, could potentially enhance the effectiveness of such treatments .

Application in Dermatology

While there’s no direct evidence of Albaspidin AA being used in dermatology, its antimicrobial and anti-inflammatory properties could potentially be beneficial in treating skin conditions. For instance, it could potentially be used in the treatment of conditions like alopecia areata, an autoimmune disorder that causes hair loss .

Application in Cardiology

There’s currently no direct evidence of Albaspidin AA being used in cardiology. However, given its anti-inflammatory properties, it could potentially be used in the treatment of cardiovascular diseases that have an inflammatory component .

Application in Gastroenterology

While there’s no direct evidence of Albaspidin AA being used in gastroenterology, its antimicrobial properties could potentially be beneficial in treating gastrointestinal infections .

Application in Endocrinology

There’s currently no direct evidence of Albaspidin AA being used in endocrinology. However, given its anti-inflammatory properties, it could potentially be used in the treatment of endocrine disorders that have an inflammatory component .

Application in Genetics

Albaspidin AA, being a phloroglucinol derivative, has been studied in the context of genetics, specifically in relation to the Dryopteris species of ferns . Further research could potentially uncover more genetic applications.

特性

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albaspidin AA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)